2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid
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Overview
Description
2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid typically involves the reaction of thioamides with α-halo acids under basic conditions. One common method involves the condensation of thioamide with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many biologically active compounds.
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
2-(5-Chloro-3-oxo-1,2-thiazol-2-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H4ClNO3S |
---|---|
Molecular Weight |
193.61 g/mol |
IUPAC Name |
2-(5-chloro-3-oxo-1,2-thiazol-2-yl)acetic acid |
InChI |
InChI=1S/C5H4ClNO3S/c6-3-1-4(8)7(11-3)2-5(9)10/h1H,2H2,(H,9,10) |
InChI Key |
YPZFBKRIELTCMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN(C1=O)CC(=O)O)Cl |
Origin of Product |
United States |
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